Ethyl 2-bromo-4-methylbenzoate
Overview
Description
Ethyl 2-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pharmacologically Active Derivatives
Ethyl 2-bromo-4-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds. For example, it has been used in the creation of benzo[b]thiophen derivatives, which are then converted into various bromo-, cyano-, carboxy-, and ethoxycarbonyl derivatives for preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic structures. It is used in the synthesis of compounds like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its versatility in organic chemistry (Pokhodylo & Obushak, 2019).
Synthesis of Key Acids for Pharmaceutical Agents
It also plays a crucial role in synthesizing key acid synthons for pharmaceutical agents. An example of this is its use in the efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a vital intermediate for the preparation of repaglinide, an oral hypoglycemic agent (Salman et al., 2002).
Development of Novel Compounds
This compound is instrumental in developing novel compounds with potential technological applications. For instance, it is used in synthesizing ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, which has been characterized for its nonlinear optical properties and potential technological applications (Haroon et al., 2019).
Exploration of Thermodynamic Properties
Research also explores the thermodynamic properties of related compounds. Studies on the vapor pressures and melting temperatures of isomeric bromo-methylbenzoic acids, including derivatives of this compound, help in understanding their specific interactions and solubility, which is crucial for developing new drugs (Zherikova et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-bromo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYHLPWGQVMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617971 | |
Record name | Ethyl 2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155694-82-9 | |
Record name | Ethyl 2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.